5-Oxa-2-aza-spiro[3.4]octane hemioxalate
CAS No.: 145309-24-6; 1523618-29-2
Cat. No.: VC5445038
Molecular Formula: C14H24N2O6
Molecular Weight: 316.354
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 145309-24-6; 1523618-29-2 |
---|---|
Molecular Formula | C14H24N2O6 |
Molecular Weight | 316.354 |
IUPAC Name | 5-oxa-2-azaspiro[3.4]octane;oxalic acid |
Standard InChI | InChI=1S/2C6H11NO.C2H2O4/c2*1-2-6(8-3-1)4-7-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) |
Standard InChI Key | OZSFCICIMABNNL-UHFFFAOYSA-N |
SMILES | C1CC2(CNC2)OC1.C1CC2(CNC2)OC1.C(=O)(C(=O)O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
5-Oxa-2-aza-spiro[3.4]octane hemioxalate belongs to the spirocyclic compound family, where two rings share a single atom—in this case, a spiro junction connecting a five-membered oxa ring and a four-membered aza ring. The hemioxalate salt form arises from the combination of two 5-Oxa-2-aza-spiro[3.4]octane molecules with one oxalic acid molecule, resulting in a 2:1 stoichiometric ratio . This salt formation enhances the compound’s stability and crystallinity, making it suitable for industrial applications.
Table 1: Key Structural Data
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 316.35 g/mol |
IUPAC Name | 5-oxa-2-azaspiro[3.4]octane; oxalic acid |
InChI Key | OZSFCICIMABNNL-UHFFFAOYSA-N |
SMILES | C1CC2(CNC2)OC1.C1CC2(CNC2)OC1.C(=O)(C(=O)O)O |
The compound’s three-dimensional structure is critical for its interactions in biological systems, particularly in mimicking morpholine-like motifs in drug candidates .
Synthesis and Manufacturing
Key Steps in Analogous Syntheses:
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Cyclization: Halogenated precursors undergo nucleophilic substitution to form spiro rings.
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Deprotection: Removal of protective groups (e.g., tosyl) using reagents like magnesium in methanol.
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Salt Formation: Treatment with oxalic acid yields the hemioxalate salt, improving stability and solubility .
Industrial Production
The Prof Research market report highlights scalable manufacturing technologies for similar spiro compounds, emphasizing distillation and crystallization steps . For 5-Oxa-2-aza-spiro[3.4]octane hemioxalate, optimal yields are achieved through controlled stoichiometry during salt formation and purification via solvent trituration .
Physicochemical Properties
Table 2: Comparative Properties of Spiro Compound Salts
Salt Type | Solubility in MeOH | Decomposition Temp. |
---|---|---|
Hemioxalate | Low | |
P-Toluenesulfonate | High | |
Hydrochloride | Moderate |
Applications in Pharmaceutical Research
Drug Discovery
Spiro compounds like 5-Oxa-2-aza-spiro[3.4]octane hemioxalate serve as rigid scaffolds in medicinal chemistry, mimicking cyclic amines such as morpholine. Their constrained geometry improves binding affinity and metabolic stability in drug candidates . For instance, spirocyclic fragments are incorporated into kinase inhibitors and neurotransmitter analogs to enhance selectivity.
Case Study: Nucleophilic Substitution Reactions
The Thieme Connect study demonstrates that sulfonate salts of related spiro compounds exhibit superior reactivity in nucleophilic substitutions compared to oxalate salts . For example, 2-oxa-6-azaspiro[3.3]heptane p-toluenesulfonate achieves 95% conversion in reactions with 2-chloropyrimidine at , whereas hemioxalate salts require higher temperatures . This suggests that optimizing salt forms could expand the utility of 5-Oxa-2-aza-spiro[3.4]octane hemioxalate in synthetic chemistry.
Market and Production Landscape
Global Demand
The Prof Research report projects a compound annual growth rate (CAGR) of 4.8% for spirocyclic compounds from 2025 to 2030, driven by their pharmaceutical applications . While specific data for 5-Oxa-2-aza-spiro[3.4]octane hemioxalate is limited, its analogs are prioritized in anticancer and antiviral drug pipelines.
Manufacturing Challenges
Key challenges include:
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Purification Complexity: Spiro compounds often require multi-step crystallizations.
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Cost of Halogenated Precursors: Tribromopentaerythritol, a common starting material, is expensive and hazardous .
Future Perspectives
Alternative Salt Development
Research into sulfonate and hydrochloride salts could address solubility limitations, enabling broader application in aqueous reaction systems .
Green Chemistry Initiatives
Efforts to replace halogenated precursors with bio-based alternatives are underway, aiming to reduce environmental impact and production costs .
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